Serum/glucocorticoid-regulated kinase 1 (SGK1) inhibitors are a class of chemical compounds that block the activity of the SGK1 enzyme. SGK1 is a serine/threonine kinase that plays a role in various cellular processes, including cell growth, proliferation, survival, and ion transport []. SGK1 is activated by various stimuli, such as serum, glucocorticoids, and growth factors, through the phosphoinositide 3-kinase (PI3K) signaling pathway [].
SGK1 inhibitors are being investigated as potential therapeutic agents for a wide range of diseases, including cancer, diabetes, hypertension, autoimmune diseases, and neurodegenerative disorders [, , , , , , , , , , ].
SGK1 inhibitors function by binding to the ATP-binding site of the SGK1 enzyme, thereby preventing the phosphorylation of downstream target proteins []. These targets include ion channels, carriers, the Na+/K+-ATPase, enzymes, and transcription factors []. By inhibiting the phosphorylation of these targets, SGK1 inhibitors can modulate a variety of cellular processes involved in disease pathogenesis.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7